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For Immediate Release

BERLIN, December 3, 2025 — This technical guide provides an in-depth analysis of the
preclinical studies of Emapticap pegol (formerly NOX-E36), a novel Spiegelmer® designed to
inhibit C-C motif chemokine ligand 2 (CCL2). The data herein elucidates the compound's
mechanism of action and its therapeutic potential in mitigating renal inflammation, a key driver
of diabetic nephropathy. This document is intended for researchers, scientists, and drug
development professionals actively engaged in the fields of nephrology and inflammatory
diseases.

Emapticap pegol is an L-enantiomeric RNA aptamer that binds and neutralizes CCL2, a
chemokine pivotal in the recruitment of monocytes and macrophages to sites of inflammation.
In the context of diabetic kidney disease, the infiltration of these immune cells is a critical step
in the pathogenesis of glomerulosclerosis and the progressive decline in renal function. The
following sections detail the key preclinical findings, experimental designs, and underlying
signaling pathways associated with Emapticap pegol's activity in models of renal
inflammation.
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Core Mechanism of Action: Targeting the
CCL2/CCR2 Axis

Emapticap pegol exerts its anti-inflammatory effects by disrupting the CCL2/CCR2 signaling
axis. In diabetic nephropathy, various renal cells, including podocytes, mesangial cells, and
tubular epithelial cells, produce CCL2 in response to the diabetic milieu. This chemokine then
binds to its receptor, CCR2, on the surface of monocytes, triggering their migration from the
bloodstream into the kidney tissue. Once in the kidney, these monocytes differentiate into
macrophages, which contribute to tissue injury through the release of pro-inflammatory
cytokines and pro-fibrotic factors. By binding to CCL2, Emapticap pegol prevents its
interaction with CCR2, thereby inhibiting the recruitment of inflammatory cells to the kidney.

Quantitative Efficacy in Preclinical Models

The preclinical efficacy of the mouse-specific surrogate of Emapticap pegol, mNOX-E36, has
been demonstrated in established animal models of diabetic nephropathy. The data from these
studies are summarized below, highlighting the compound's impact on key pathological
features of the disease.

Table 1: Efficacy of mMNOX-E36 in Uninephrectomized
db/db Mice
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Control (Non-

MmNOX-E36-3'PEG

Parameter functional Percent Change
. Treated
Spiegelmer)
Glomerular -
Not specified Reduced -40%
Macrophages
Glomerular Filtration N o ) N
Not specified Significantly improved  Not specified
Rate (GFR)
Diffuse N
) Present Protected from Not specified
Glomerulosclerosis
Renal Ccl2 mRNA -
, Elevated Reduced Not specified
Expression
Renal Ccl2 Protein -~
Elevated Reduced Not specified

Expression

Data from a study in
uninephrectomized
db/db mice with
advanced
glomerulopathy
treated from 4 to 6

months of age.[1]

Table 2: Efficacy of mMNOX-E36 in Diabetic ApoE

Knockout Mice
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Parameter Diabetic Control MNOX-E36 Treated

Albuminuria Elevated Attenuated

Glomerular Endothelial

Reduced Increased
Glycocalyx Coverage
Glomerular Cathepsin L
) Elevated Reduced
Expression
Glomerular Heparanase
, Elevated Reduced
Expression
CCR2-expressing Ly6Chi
) Elevated Reduced
monocytes in blood
Renal CD206+/Mac3+ cell
ratio (anti-inflammatory Reduced Increased

macrophages)

Data from a 4-week treatment
study in diabetic ApoE
knockout mice.

Experimental Protocols
Key Experiment 1: Late-Onset CCL2 Blockade in a
Model of Advanced Diabetic Nephropathy

¢ Animal Model: Male db/db mice, a model of type 2 diabetes, were used. To accelerate and
exacerbate diabetic nephropathy, a uninephrectomy (surgical removal of one kidney) was
performed at 4 months of age.

o Treatment Protocol: At 4 months of age, post-uninephrectomy, when advanced
glomerulopathy was established, mice were randomized to receive subcutaneous injections
of either mMNOX-E36-3'PEG (50 mg/kg) or a non-functional control Spiegelmer. Injections
were administered three times per week for a duration of 2 months.

» Efficacy Endpoints:
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o Glomerular Macrophage Infiltration: Kidney sections were stained with specific antibodies
to identify macrophages within the glomeruli. The number of macrophages was then
guantified.

o Glomerular Filtration Rate (GFR): GFR was measured to assess kidney function.

o Histological Analysis: Kidney tissue was processed for histological staining to evaluate the
extent of glomerulosclerosis (scarring of the glomeruli).

o Gene and Protein Expression: Renal Ccl2 mRNA and protein levels were quantified to
assess the local expression of the target chemokine.[1]

Key Experiment 2: Systemic CCL2 Inhibition in Diabetic
ApoE Knockout Mice

« Animal Model: Diabetic ApoE knockout mice were used. This model develops features of
diabetic nephropathy, including albuminuria and endothelial dysfunction.

e Treatment Protocol: Diabetic ApoE knockout mice received treatment with the mouse-
specific NOX-E36 for a period of 4 weeks.

o Efficacy Endpoints:

o Albuminuria: Urinary albumin excretion was measured as a marker of kidney barrier
dysfunction.

o Glomerular Endothelial Glycocalyx: The integrity of the glomerular endothelial glycocalyx,
a crucial component of the filtration barrier, was assessed.

o Molecular Markers: Expression of glomerular cathepsin L and heparanase, enzymes
involved in glycocalyx degradation, was quantified.

o Cellular Analysis: The abundance of CCR2-expressing Ly6Chi monocytes in the peripheral
blood was determined. The ratio of anti-inflammatory (CD206+) to total (Mac3+)
macrophages in the kidney was analyzed to assess macrophage polarization.

Visualizing the Core Mechanisms
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To further illustrate the biological processes influenced by Emapticap pegol, the following
diagrams depict the CCL2/CCR2 signaling pathway in diabetic nephropathy and a conceptual
workflow of the key preclinical experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. Spiegelmer inhibition of CCL2/MCP-1 ameliorates lupus nephritis in MRL-(Fas)Ipr mice -
PubMed [pubmed.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Preclinical Profile of Emapticap Pegol: A Deep Dive into
Renal Inflammation Modulation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15607330/docs#preclinical-profile-of-emapticap-
pegol-a-deep-dive-into-renal-inflammation-modulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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